molecular formula C7H7ClFNO2S B2653287 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1089634-90-1

4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No. B2653287
CAS RN: 1089634-90-1
M. Wt: 223.65
InChI Key: JCJLFJWQQBWBLH-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CF3S-Me and belongs to the sulfonamide family of compounds. It has a molecular weight of 245.7 g/mol and a chemical formula of C7H8ClFNO2S.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide are not well studied. However, studies have shown that this compound can exhibit cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide in lab experiments is its potent inhibitory activity against certain enzymes. However, one of the limitations of using this compound is its cytotoxic effects on certain cell lines, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide. One of the significant areas of research is the development of new drugs based on this compound. Further studies are required to understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Additionally, studies are required to investigate the cytotoxic effects of this compound on different cell lines and to identify any potential side effects.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloro-2-fluoroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has shown potential applications in various fields of scientific research. One of the significant areas of application is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-chloro-2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJLFJWQQBWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide

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